(4-(3-Chlorophenyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
CAS No.: 496776-17-1
Cat. No.: VC4900092
Molecular Formula: C21H24ClN3O4S
Molecular Weight: 449.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496776-17-1 |
|---|---|
| Molecular Formula | C21H24ClN3O4S |
| Molecular Weight | 449.95 |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C21H24ClN3O4S/c22-18-2-1-3-19(16-18)23-8-10-24(11-9-23)21(26)17-4-6-20(7-5-17)30(27,28)25-12-14-29-15-13-25/h1-7,16H,8-15H2 |
| Standard InChI Key | IPTMTRFYKYSYPT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₂₁H₂₃Cl₂N₃O₄S and a molecular weight of 484.4 g/mol . Its structure combines two pharmacophoric motifs:
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A 4-(3-chlorophenyl)piperazine group, known for modulating receptor affinity in CNS-targeting drugs.
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A 4-(morpholinosulfonyl)phenyl moiety, which enhances solubility and target engagement through sulfonamide interactions .
Structural Representation
The SMILES notation for the compound is:
O=C(c1ccc(Cl)c(S(=O)(=O)N2CCOCC2)c1)N1CCN(c2cccc(Cl)c2)CC1 .
Key structural features include:
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A piperazine ring at position 1 of the methanone.
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A 3-chlorophenyl substituent on the piperazine nitrogen.
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A morpholinosulfonyl group para to the ketone on the benzoyl ring.
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 877818-56-9 | |
| Molecular Formula | C₂₁H₂₃Cl₂N₃O₄S | |
| Molecular Weight | 484.4 g/mol | |
| SMILES | O=C(c1ccc(Cl)c(... |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Sulfonation of 4-chlorobenzenethiol: Introduction of the sulfonyl group using chlorosulfonic acid, followed by reaction with morpholine to form the morpholinosulfonyl intermediate .
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Friedel-Crafts Acylation: Coupling the sulfonated intermediate with 4-(3-chlorophenyl)piperazine using a ketone-forming agent (e.g., DCC or EDCl) under reflux in dichloromethane .
Optimization Challenges
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Yield Improvement: Early routes reported yields of ~45%, necessitating chromatographic purification .
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Regioselectivity: Ensuring sulfonation occurs exclusively at the para position requires precise temperature control (0–5°C) .
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic chlorophenyl and morpholinosulfonyl groups .
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LogP: Estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability
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Thermal Stability: Decomposes at 218°C, as observed in thermogravimetric analysis .
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Photostability: Susceptible to UV-induced degradation, requiring storage in amber glass .
Applications and Future Directions
Drug Development
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Neuropsychiatric Disorders: As a dual CB1/D2 modulator, it is a candidate for schizophrenia and addiction therapy .
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Oncology: Morpholinosulfonyl groups enhance kinase inhibition, supporting repurposing for targeted cancer therapies .
Chemical Probes
Used in PET tracer development to map CB1 receptor density in neurodegenerative diseases .
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